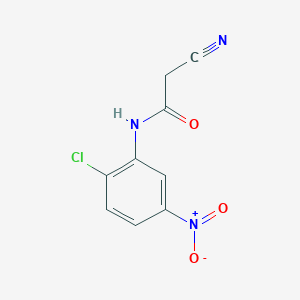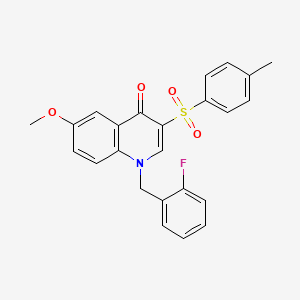![molecular formula C11H17N3O B3005193 N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide CAS No. 2305448-20-6](/img/structure/B3005193.png)
N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide, also known as FM2-90, is a fluorescent dye that is widely used in scientific research. It belongs to the family of styryl dyes and is commonly used to label and track biological membranes, including synaptic vesicles, endosomes, and lysosomes.
作用机制
N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is a hydrophobic dye that inserts into the lipid bilayer of biological membranes. It is taken up by endocytosis or exocytosis and is trafficked along with the membrane it labels. N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide fluorescence is highly pH-sensitive, and its fluorescence intensity increases as the pH decreases. This property makes N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide an excellent tool for studying membrane trafficking, as changes in pH are indicative of changes in membrane fusion and fission.
Biochemical and Physiological Effects:
N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide has minimal biochemical and physiological effects on biological systems. It does not affect membrane structure or function and is not toxic to cells at the concentrations commonly used in scientific research. However, it is important to note that N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is a hydrophobic dye and can alter the properties of the membrane it labels, including membrane fluidity and lipid composition.
实验室实验的优点和局限性
N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide has several advantages for use in lab experiments. It is a highly sensitive fluorescent dye that can be used to label and track biological membranes with high spatial and temporal resolution. It is also relatively easy to use and can be applied to a wide range of biological systems. However, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide has some limitations. It is pH-sensitive, and changes in pH can affect its fluorescence intensity, making it difficult to compare results from different experiments. Additionally, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is a hydrophobic dye and can alter the properties of the membrane it labels, which can affect the behavior of the biological system being studied.
未来方向
There are several future directions for the use of N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide in scientific research. One area of interest is the use of N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide to study the dynamics of membrane fusion and fission in live cells. Another area of interest is the development of new fluorescent dyes with improved properties, such as increased brightness and photostability. Finally, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide could be used in combination with other labeling techniques to provide a more comprehensive view of membrane dynamics and trafficking in biological systems.
In conclusion, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is a highly useful fluorescent dye for labeling and tracking biological membranes in scientific research. Its pH-sensitive fluorescence and hydrophobic properties make it an excellent tool for studying membrane trafficking, and it has minimal biochemical and physiological effects on biological systems. While it has some limitations, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide has several advantages and has the potential for future use in a wide range of scientific research applications.
合成方法
N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide can be synthesized by reacting 4-(propylamino)pyrazole with 2-bromopropenoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final product. The synthesis method is relatively simple and yields high purity N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide.
科学研究应用
N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is widely used in scientific research for labeling and tracking biological membranes. It is commonly used in studies of synaptic vesicle recycling, endocytosis, and exocytosis. N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is also used to investigate lysosomal function, as it can be taken up by lysosomes and tracked over time. Additionally, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide has been used to study the trafficking of membrane proteins, including ion channels and receptors.
属性
IUPAC Name |
N-[1-(1-propylpyrazol-4-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-4-6-14-8-10(7-12-14)9(3)13-11(15)5-2/h5,7-9H,2,4,6H2,1,3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFUCZZLTHSACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C(C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,4-Dimethylphenyl)-3-hydroxy-4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]isoquinolin-1-one](/img/structure/B3005116.png)

![3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B3005120.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B3005122.png)
![1-(2-fluorophenyl)-N-(pentan-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3005123.png)
![6-(2,3-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3005125.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B3005127.png)

![2-Chloro-N-[1-(2-methoxyethyl)cyclobutyl]propanamide](/img/structure/B3005132.png)
